REACTION_CXSMILES
|
I[C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]([O:11][CH3:12])=[O:10])=[CH:4][CH:3]=1.C(OC(=O)[NH:22][NH2:23])(OC(C)(C)C)=O.N1C2C(=CC=C3C=2N=CC=C3)C=CC=1.C(=O)([O-])[O-].[Cs+].[Cs+].O1CCOCC1.[ClH:51]>CN(C=O)C.C(OCC)(=O)C.[Cu](I)I.C(OCC)C>[ClH:51].[NH:22]([C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]([O:11][CH3:12])=[O:10])=[CH:4][CH:3]=1)[NH2:23] |f:3.4.5,6.7,12.13|
|
Name
|
|
Quantity
|
4.25 g
|
Type
|
reactant
|
Smiles
|
IC1=CC=C(C=C1)CC(=O)OC
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
BOC-carbazate
|
Quantity
|
2.44 g
|
Type
|
reactant
|
Smiles
|
C(=O)(OC(C)(C)C)OC(NN)=O
|
Name
|
|
Quantity
|
278 mg
|
Type
|
reactant
|
Smiles
|
N1=CC=CC2=CC=C3C=CC=NC3=C12
|
Name
|
cesium carbonate
|
Quantity
|
7 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
|
Quantity
|
147 mg
|
Type
|
catalyst
|
Smiles
|
[Cu](I)I
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
O1CCOCC1.Cl
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Type
|
CUSTOM
|
Details
|
stirred at ambient temperature for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed with water (3×10 mL) and brine (10 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to leave a brown oil which
|
Type
|
CUSTOM
|
Details
|
was purified by flash chromatography on silica gel (elution gradient 0-50% EtOAc in isohexane)
|
Type
|
CUSTOM
|
Details
|
to give a colourless oil
|
Type
|
CUSTOM
|
Details
|
giving a thick precipitate
|
Type
|
FILTRATION
|
Details
|
the precipitate recovered by filtration
|
Type
|
WASH
|
Details
|
washed with ether (2×20 mL)
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.N(N)C1=CC=C(C=C1)CC(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |